molecular formula C13H17NO2 B185906 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde CAS No. 186190-91-0

3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B185906
CAS No.: 186190-91-0
M. Wt: 219.28 g/mol
InChI Key: NBHXDQSTKBOKNO-UHFFFAOYSA-N
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Description

3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO₂. It is characterized by the presence of a benzaldehyde group attached to a pyrrolidine ring via an ethoxy linker. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-(pyrrolidin-1-yl)ethanol under acidic conditions. The reaction proceeds through the formation of an intermediate ether, which is then oxidized to yield the final product. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require the presence of a catalyst, such as iron(III) chloride (FeCl₃) for halogenation or concentrated sulfuric acid for nitration.

Major Products

    Oxidation: 3-(2-(Pyrrolidin-1-yl)ethoxy)benzoic acid.

    Reduction: 3-(2-(Pyrrolidin-1-yl)ethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde is largely dependent on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or allosteric sites on target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Morpholin-1-yl)ethoxy)benzaldehyde
  • 3-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
  • 3-(2-(Pyrrolidin-1-yl)ethoxy)benzoic acid

Uniqueness

3-(2-(Pyrrolidin-1-yl)ethoxy)benzaldehyde is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds with different heterocyclic rings.

Properties

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-11-12-4-3-5-13(10-12)16-9-8-14-6-1-2-7-14/h3-5,10-11H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHXDQSTKBOKNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444744
Record name 3-(2-pyrrolidin-1-yl-ethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186190-91-0
Record name 3-[2-(1-Pyrrolidinyl)ethoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186190-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-pyrrolidin-1-yl-ethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 186190-91-0
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Synthesis routes and methods I

Procedure details

To a stirred solution of 3-hydroxybenzaldehyde (20 mmol) in DMSO (50 mL) at rt, solid Cs2CO3 (60 mmol) was added. 1-(2-chloroethyl)pyrrolidine hydrochloride (30 mmol) was added to the reaction mixture and heated to 90° C. for 9 h. After cooling to rt, the reaction was quenched by cold H2O (50 mL), and the resulting mixture was extracted with EtOAc (3×100 mL). The combined EtOAc extracts were washed with brine (3×50 mL) and dried (anhydrous Na2SO4). The solvent was removed in vacuo to afford crude 3-(2-pyrrolidin-1-yl-ethoxy)benzaldehyde.
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
60 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-hydroxybenzaldehyde (4.15 g, 33.98 mmol), KOH (4.93 g) and DMSO (50 ml) was added N-(2-chloroethyl)pyrrolidine hydrochloride (6.94 g). The reaction mixture was stirred at room temperature overnight, then was poured into water (750 ml) and ethyl acetate (350 ml) was added. The layers were separated, the aqueous layer was extracted with ethyl acetate and the combined organic layers were washed with water (2×1000 ml), dried over MgSO4, filtered and stripped to afford 7.12 g of 3-[2-(1-pyrrolidinyl)ethoxy]benzaldehyde.
Quantity
4.15 g
Type
reactant
Reaction Step One
Name
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

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